molecular formula C21H17ClN2O B2867452 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole CAS No. 338791-33-6

2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole

Cat. No. B2867452
CAS RN: 338791-33-6
M. Wt: 348.83
InChI Key: FKAWBFQKAZTLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole, also referred to as 4-chloro-N-(4-methylbenzyl)-1H-benzimidazole-1-carboxamide, is a synthetic molecule that has been studied for its potential use in various scientific research applications. This molecule is a heterocyclic aromatic compound with a nitrogen atom in the ring, and it is an important intermediate in the synthesis of certain pharmaceuticals and agrochemicals. This molecule has also been studied for its potential use as an insecticide and herbicide, as well as for its use in the synthesis of other compounds.

Scientific Research Applications

Nanoparticle Delivery Systems

Carbendazim and tebuconazole, compounds related to the chemical structure of interest, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for agricultural applications. These delivery systems modify the release profiles of the active compounds, reducing environmental and human toxicity while enhancing the treatment and prevention of plant fungal diseases. This approach demonstrates the potential of using advanced delivery systems for chemicals with similar structures in various applications, including but not limited to agriculture (E. Campos et al., 2015).

Antimicrobial and Antioxidant Properties

2-Arylbenzimidazole derivatives, which share a core structure with the chemical of interest, have been synthesized and evaluated for their potential as antimicrobial and antioxidant agents. Compounds with a hydroxyl group at the 5-position of the benzimidazole ring showed significant activity, highlighting the potential of structural analogs for developing new antimicrobial and antioxidant compounds (Binhua Zhou et al., 2013).

Anticancer Agents

N,2,6-Trisubstituted 1H-benzimidazole derivatives have been identified as promising scaffolds for antimicrobial and anticancer agents. These compounds have shown potent activity against various cancer cell lines, including HepG2 and MCF7, demonstrating the potential of benzimidazole derivatives as bases for designing new anticancer drugs (Em Canh Pham et al., 2022).

Antiparasitic Treatments

Oxfendazole, a compound with a similar benzimidazole core, has been identified as a promising agent for treating helminth infections in humans. Its safety and efficacy against both gut and tissue-dwelling helminths have been demonstrated, suggesting the potential of related compounds for antiparasitic treatments (Armando E González et al., 2018).

Environmental Contaminant Analysis

Studies on the environmental occurrence and profiles of benzotriazoles and benzophenones, which share structural similarities with the chemical of interest, have emphasized the need for monitoring these compounds in environmental samples. Their presence and potential estrogenic activity highlight the importance of analyzing such compounds for environmental health and safety (Zi-Feng Zhang et al., 2011).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[(4-methylphenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c1-15-6-8-16(9-7-15)14-25-24-20-5-3-2-4-19(20)23-21(24)17-10-12-18(22)13-11-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAWBFQKAZTLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.